MFCD06640541

Description

For instance, compounds with analogous MDL identifiers (e.g., MFCD13195646, MFCD01089040) in the evidence share structural features such as boronic acid or heterocyclic moieties, which are critical in pharmaceutical and materials science applications . These compounds often exhibit:

- Molecular weights between 138–235 g/mol, influencing solubility and bioavailability .

- Polar surface areas (TPSA) ranging from 40–60 Ų, affecting membrane permeability and drug-likeness .

- Log Po/w values (octanol-water partition coefficients) between 0.6–2.15, which correlate with lipophilicity and absorption .

Properties

IUPAC Name |

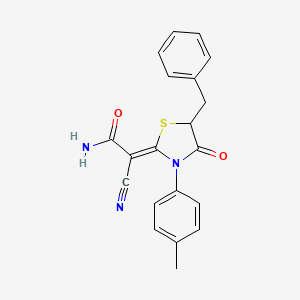

(2Z)-2-[5-benzyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c1-13-7-9-15(10-8-13)23-19(25)17(11-14-5-3-2-4-6-14)26-20(23)16(12-21)18(22)24/h2-10,17H,11H2,1H3,(H2,22,24)/b20-16- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYCYFJWPQJJIS-SILNSSARSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD06640541” involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes the following steps:

Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and availability.

Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to ensure the desired product is obtained. Catalysts may be used to enhance the reaction rate and yield.

Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the reaction conditions and using large-scale equipment to ensure consistent quality and yield. The process may also include additional steps for quality control and environmental safety.

Chemical Reactions Analysis

Types of Reactions

“MFCD06640541” undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert “this compound” into its reduced forms, which may have different properties and applications.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving “this compound” typically require specific reagents and conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution Reagents: Halogens, acids, and bases are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

“MFCD06640541” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: “this compound” is used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which “MFCD06640541” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biomolecules, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights structurally and functionally similar compounds, enabling a hypothetical comparison for MFCD06640541 . Key examples include:

Table 1: Structural and Functional Comparison

Key Differences and Implications:

Molecular Weight and Solubility :

- Lower molecular weight compounds (e.g., MFCD10697534 , 138 g/mol) exhibit higher aqueous solubility (e.g., 0.24 mg/mL for MFCD13195646 vs. 0.687 mg/mL for MFCD00003330 ), impacting formulation strategies .

- Higher molecular weight correlates with reduced GI absorption but improved stability in biological matrices .

Functional Groups and Reactivity :

- Boronic acid derivatives (e.g., MFCD13195646 ) are pivotal in cross-coupling reactions, whereas sulfur-containing heterocycles (e.g., MFCD01089040 ) show enhanced binding to biological targets like kinases .

Biological Activity :

- Compounds with TPSA >50 Ų (e.g., MFCD01089040 ) often exhibit poor blood-brain barrier (BBB) penetration, limiting CNS applications .

- MFCD10697534 ’s high GI absorption and low CYP inhibition suggest utility in oral drug development .

Research Findings and Limitations

- Synthetic Accessibility : MFCD13195646 requires palladium-catalyzed cross-coupling (30–70% yield), whereas MFCD00003330 uses greener methods (98% yield with recyclable catalysts) .

- Thermodynamic Stability : Higher Log Po/w values (e.g., 2.15 for MFCD13195646 ) correlate with crystalline stability but may reduce aqueous solubility .

- Limitations : Data gaps in the evidence preclude definitive conclusions about This compound ’s exact properties. Future studies should prioritize experimental validation of its reactivity and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.